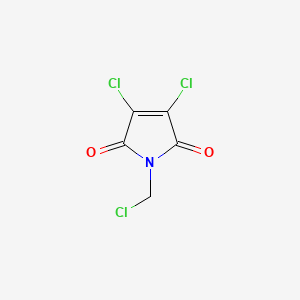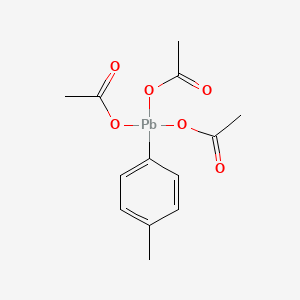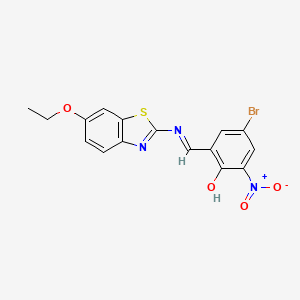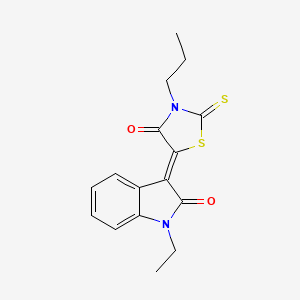
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione is a chemical compound with the molecular formula C5H2Cl3NO2 and a molecular weight of 214.436 g/mol It is a pyrrole derivative characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione typically involves the chlorination of pyrrole derivatives. One common method involves the reaction of 3,4-dichloromaleic anhydride with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying key proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Uniqueness
3,4-Dichloro-1-chloromethyl-pyrrole-2,5-dione is unique due to its specific chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This unique feature makes it valuable in synthetic chemistry for introducing chloromethyl functionality into target molecules.
Eigenschaften
CAS-Nummer |
16114-25-3 |
|---|---|
Molekularformel |
C5H2Cl3NO2 |
Molekulargewicht |
214.43 g/mol |
IUPAC-Name |
3,4-dichloro-1-(chloromethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H2Cl3NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2 |
InChI-Schlüssel |
WNXZZEAFBGHDCL-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(=O)C(=C(C1=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078115.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15078122.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078125.png)
![N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-4-chlorobenzamide](/img/structure/B15078134.png)
![2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15078139.png)

![Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate](/img/structure/B15078146.png)
![(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078149.png)


![4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol](/img/structure/B15078174.png)
![7,9-Dichloro-5',5'-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B15078182.png)
![ethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078186.png)
![(2E)-6-phenyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15078194.png)
